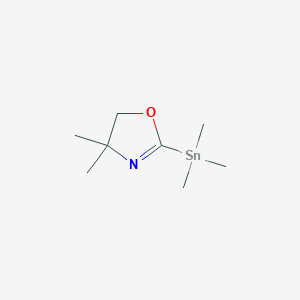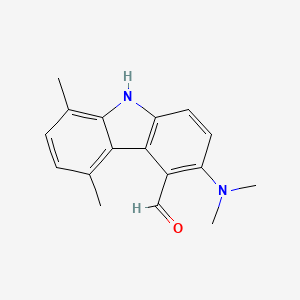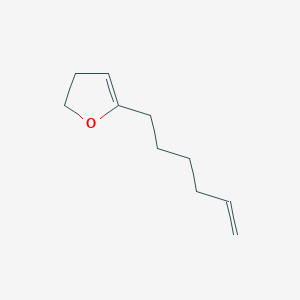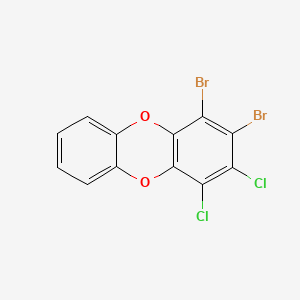![molecular formula C6H13N3O2 B14314975 N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide CAS No. 111997-71-8](/img/structure/B14314975.png)
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide: is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with an adjacent nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide typically involves the reaction of an appropriate aldehyde or ketone with hydrazine derivatives. One common method is the condensation reaction between 2-hydroxyhydrazine and butan-2-one in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Applications De Recherche Scientifique
N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
- N-[1-(2-Hydroxyhydrazinylidene)ethyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)propyl]acetamide
- N-[1-(2-Hydroxyhydrazinylidene)butyl]acetamide
Comparison: N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide is unique due to its specific structural features, such as the butan-2-yl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
111997-71-8 |
|---|---|
Formule moléculaire |
C6H13N3O2 |
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
N-[1-(hydroxyhydrazinylidene)butan-2-yl]acetamide |
InChI |
InChI=1S/C6H13N3O2/c1-3-6(4-7-9-11)8-5(2)10/h4,6,9,11H,3H2,1-2H3,(H,8,10) |
Clé InChI |
XBQBWQCZEFZZGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=NNO)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


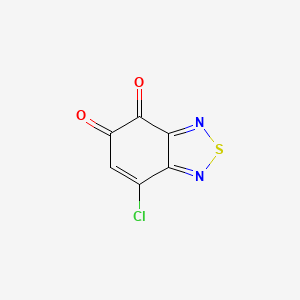
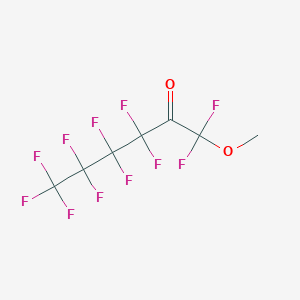
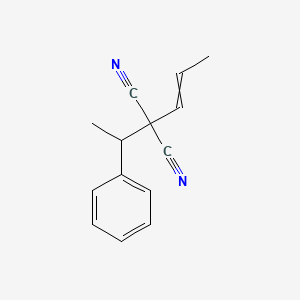
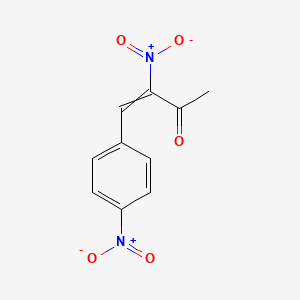
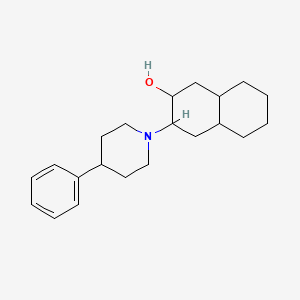
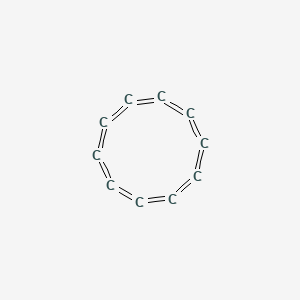

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

